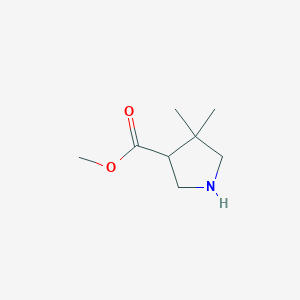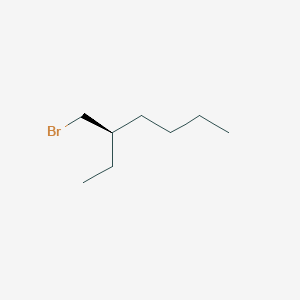![molecular formula C36H20N2O4 B3027819 3,3'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine CAS No. 1395881-58-9](/img/structure/B3027819.png)
3,3'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine
描述
3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine is a complex organic compound with the molecular formula C36H20N2O4. It is known for its unique structural properties, which include a combination of planar and propeller-like configurations. This compound is often used in the field of materials science, particularly in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells .
作用机制
Target of Action
It is known to be used in the field ofOrganic Light-Emitting Diode (OLED) Materials , suggesting its role in interacting with light-sensitive components of these devices.
Mode of Action
It’s known that this compound is used as aHole Transport Material (HTM) in OLEDs . HTMs are crucial for the efficient operation of OLEDs as they facilitate the movement of positive charges (holes) from the anode to the emissive layer of the device.
Biochemical Pathways
As a component of OLEDs, 3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine doesn’t directly participate in biochemical pathways. Instead, it plays a role in the electrochemical processes within the OLED, contributing to the device’s light-emitting properties .
Pharmacokinetics
Pharmacokinetic properties such as Absorption, Distribution, Metabolism, and Excretion (ADME) are typically associated with drugs and biological compounds. As 3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine is primarily used in OLEDs
Result of Action
The result of the action of 3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine in OLEDs is the efficient transport of holes to the emissive layer, which can contribute to the overall performance of the device, including its brightness and energy efficiency .
Action Environment
The action of 3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine, like other OLED materials, can be influenced by various environmental factors. For instance, exposure to light and heat should be avoided as it is light-sensitive . Moreover, the performance of OLEDs can be affected by the presence of moisture and oxygen, necessitating the use of encapsulation technologies to protect the device.
准备方法
This process can be achieved through various synthetic routes, including the use of N,N,N’,N’-tetraphenylbenzidine derivatives . The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired pseudoplanar structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
化学反应分析
3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structural properties make it useful in the study of molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
相似化合物的比较
3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine can be compared with other similar compounds such as:
7,7’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine: This compound has a similar structure but differs in the position of the substituents, which can affect its electronic properties and applications.
N,N,N’,N’-tetraphenylbenzidine derivatives: These compounds are often used as precursors in the synthesis of 3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine and share some structural similarities.
The uniqueness of 3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine lies in its pseudoplanar structure, which provides high carrier mobility and stability, making it particularly suitable for use in advanced organic electronic devices .
属性
IUPAC Name |
5-(8,14-dioxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15,17,19-nonaen-5-yl)-8,14-dioxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15,17,19-nonaene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H20N2O4/c1-3-9-27-23(7-1)37-25-17-15-21(19-33(25)41-31-13-5-11-29(39-27)35(31)37)22-16-18-26-34(20-22)42-32-14-6-12-30-36(32)38(26)24-8-2-4-10-28(24)40-30/h1-20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKFYYGKAXHDOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N7C8=CC=CC=C8OC9=C7C(=CC=C9)O6)OC1=CC=CC(=C13)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B3027741.png)











